Leishmanicidal Activity: Intracellular Amastigote Inhibition Compared to In-Class Chalcones
In a panel of 20 naturally occurring chalcones, 2'-hydroxy-3,4-dimethoxychalcone (3',4'-DMC) demonstrated significant inhibition of intracellular Leishmania donovani amastigotes with an EC₅₀ ranging from 0.39 to 0.41 µg/mL [1]. This places it within a cluster of moderately active chalcones alongside 2′,4′-dihydroxy-4-methoxychalcone and 2-hydroxy-4,4′-dimethoxychalcone, all exhibiting similar potency against the intracellular stage [1]. In contrast, the broader chalcone set showed EC₅₀ values against extracellular promastigotes spanning from 0.07 to 2.01 µg/mL, highlighting that 3',4'-DMC's activity is neither the most nor least potent, but rather occupies a defined intermediate tier useful for structure-activity relationship (SAR) studies [1].
| Evidence Dimension | In vitro antileishmanial activity (EC₅₀) |
|---|---|
| Target Compound Data | 0.39–0.41 µg/mL |
| Comparator Or Baseline | 2′,4′-Dihydroxy-4-methoxychalcone (0.39–0.41 µg/mL) and 2-hydroxy-4,4′-dimethoxychalcone (0.39–0.41 µg/mL); other chalcones in the assay ranged from 0.07 to 2.01 µg/mL |
| Quantified Difference | Equivalent activity to two comparators; distinct from both more potent (0.07 µg/mL) and less potent (2.01 µg/mL) chalcones |
| Conditions | Intracellular L. donovani amastigotes in murine macrophages |
Why This Matters
This specific EC₅₀ range establishes 3',4'-DMC as a defined, moderately active antiprotozoal scaffold, allowing researchers to select it for mechanistic SAR studies where extreme potency is not the primary objective.
- [1] Kayser, O., et al. (2001). In vitro leishmanicidal activity of naturally occurring chalcones. Phytotherapy Research, 15(2), 148-152. View Source
